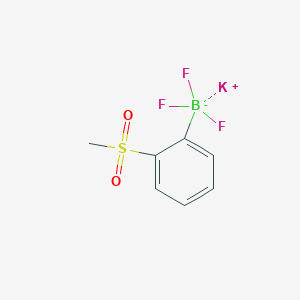

Potassium (2-methylsulfonylphenyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (2-methylsulfonylphenyl)trifluoroborate (KMSPT) is a novel reagent that has been developed for use in organic synthesis, particularly for the synthesis of carboxylic acids, esters, and amides. KMSPT is a highly efficient and versatile reagent that has been used in a wide variety of synthetic applications. The reagent has been used to synthesize carboxylic acids, esters, amides, and other compounds with a wide range of functional groups. KMSPT is also known as a “superbase” due to its high basicity and low pKa. In addition, KMSPT is a mild and selective reagent that can be used in a variety of reaction conditions.

Scientific Research Applications

Potassium in Agriculture: Needs and Prospects

Potassium (K) plays a critical role in agriculture, influencing various aspects from soil fertility to plant stress resistance. Research indicates that K is essential in plant physiology, impacting photosynthesis, water use efficiency, and resistance to pests and diseases. Future research is directed towards understanding K's availability from soils and its role in mitigating plant stress situations like drought and salinity. Modern molecular biological approaches are being employed to study K's role, emphasizing the need for more interaction between molecular biologists and agronomists to benefit agricultural practices (Römheld & Kirkby, 2010).

Advanced Potassium-Ion Batteries

Potassium-based batteries, particularly potassium-ion batteries (PIBs), are emerging as attractive alternatives to lithium-ion batteries for large-scale energy storage due to their economic value and abundance. Research focuses on understanding the unique challenges of PIBs, including electrolyte development and electrode material optimization, to enhance their performance and durability (Yao & Zhu, 2020).

Potassium Solubilizing Bacteria in Soil Health

Potassium solubilizing bacteria (KSB) play a significant role in converting insoluble potassium to soluble forms that are available for plant uptake. This biological process is critical for sustainable agriculture, reducing reliance on chemical fertilizers and improving soil health. The application and management of KSB as biofertilizers are gaining attention as an effective alternative to enhance crop growth and yield (Etesami, Emami, & Alikhani, 2017).

Potassium's Role in Plant Growth and Stress Resistance

Potassium is essential for plant growth, development, and stress resistance. It influences root growth, enhances drought tolerance, and improves disease resistance. Studies show that optimal potassium nutrition is crucial for maximizing crop yield and quality. Research continues to explore potassium's multifaceted role in plant physiology, including its interaction with other nutrients and its impact on plant metabolic processes (Zörb, Senbayram, & Peiter, 2014).

Insights into Potassium-Sulfur Batteries

Potassium-sulfur (K-S) batteries are gaining attention as a cost-effective and high-capacity energy storage solution. Despite their potential, challenges such as low cathode conductivity and electrode stability need to be addressed. Research is focused on developing strategies to improve the functional performance of K-S batteries, including novel electrode materials and battery architectures (Yuan et al., 2020).

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes .

Mode of Action

It is known that trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable and remarkably compliant with strong oxidative conditions .

Biochemical Pathways

Organoboron reagents are known to be involved in suzuki–miyaura-type reactions .

Pharmacokinetics

As a research compound, it is primarily used in controlled laboratory settings .

Result of Action

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium (2-methylsulfonylphenyl)trifluoroborate. It is known to be stable in ambient temperatures and under strong oxidative conditions . It should be handled with care to avoid exposure to skin, eyes, and respiratory system .

properties

IUPAC Name |

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXDHUNDHNZMGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635789 |

Source

|

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850623-65-3 |

Source

|

| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)